molecular formula C6H13ClN2O B2697274 1,6-dimethylpiperazin-2-one hydrochloride CAS No. 2243516-56-3

1,6-dimethylpiperazin-2-one hydrochloride

Cat. No.: B2697274
CAS No.: 2243516-56-3
M. Wt: 164.63
InChI Key: DQJFBFJZPRXIIR-UHFFFAOYSA-N
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Description

1,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound with the CAS Number: 2243516-56-3 . It has a molecular weight of 164.63 . The compound is stored at room temperature and it is in the form of an oil .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H12N2O.ClH/c1-5-3-7-4-6 (9)8 (5)2;/h5,7H,3-4H2,1-2H3;1H .

Scientific Research Applications

Molecular Structure and Properties

  • The molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N'-dimethylpiperazine betaines and their hydrohalides have been extensively studied. For instance, N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride demonstrates significant interactions through strong, symmetrical, and linear hydrogen bonds, highlighting its potential for various chemical applications (Dega-Szafran et al., 2002).

Synthesis and Chemical Reactions

  • Research has explored the synthesis of enantiomerically and diastereomerically pure compounds from cycloheptadiene using 1,6-Dimethylpiperazin-2-one derivatives, underscoring their role in creating complex organic molecules with specific stereochemical configurations (Shireman & Miller, 2001).
  • Studies on 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives, including those involving dimethylpiperazin-2-one structures, have assessed their potential as alpha 1-adrenoceptor antagonists, which could have implications in medicinal chemistry (Bordner et al., 1988).

Complex Formation and Interaction Studies

  • Detailed X-ray, NMR, and DFT studies on complexes formed by dimethylpiperazin-2-one derivatives have provided insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Dega-Szafran, Katrusiak, & Szafran, 2006).

Potential Pharmacological Applications

  • Some derivatives of 1,6-Dimethylpiperazin-2-one have been identified as potent agonists for specific receptors, suggesting their potential use in developing new pharmacological agents. For example, certain isochroman-1-one derivatives have been highlighted for their selectivity and efficacy in receptor binding, indicating their utility in drug development (Croston et al., 2002).

Safety and Hazards

The safety information for 1,6-Dimethylpiperazin-2-one hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,6-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJFBFJZPRXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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